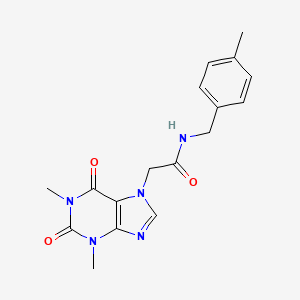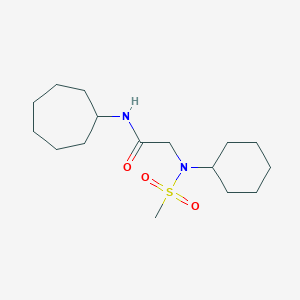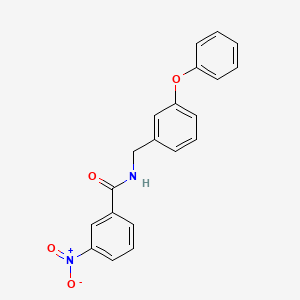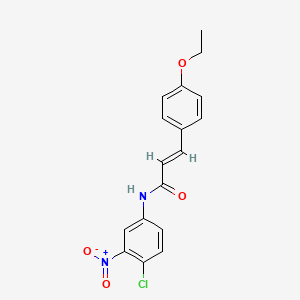
2-adamantyl(4-nitrobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Adamantyl(4-nitrobenzyl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the adamantylamines family and is known for its unique structural properties that make it a valuable compound for various applications.
Scientific Research Applications
2-Adamantyl(4-nitrobenzyl)amine has potential applications in various fields of scientific research. The compound is known for its anti-cancer properties and has been extensively studied for its potential in cancer treatment. It has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has been studied for its potential in drug delivery systems due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Adamantyl(4-nitrobenzyl)amine is not fully understood. However, studies have shown that the compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that 2-Adamantyl(4-nitrobenzyl)amine exhibits low toxicity and does not have any significant adverse effects on the body. The compound has been shown to have anti-inflammatory properties and may help reduce inflammation in the body. Additionally, the compound has been shown to have antioxidant properties and may help protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Adamantyl(4-nitrobenzyl)amine is its unique structural properties that make it a valuable compound for various applications. However, the synthesis process of the compound is complex and requires specialized equipment and expertise. Additionally, the compound is relatively expensive, which may limit its use in lab experiments.
Future Directions
There are several future directions for the study of 2-Adamantyl(4-nitrobenzyl)amine. One of the main areas of focus is the development of new drug delivery systems using the compound. Researchers are also exploring the potential of the compound in the treatment of various diseases such as cancer and neurological disorders. Additionally, there is a need for further studies to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-Adamantyl(4-nitrobenzyl)amine is a valuable compound with potential applications in various fields of scientific research. The compound's unique structural properties make it a valuable compound for drug delivery systems, and its anti-cancer and anti-inflammatory properties make it a promising compound for the treatment of various diseases. Further studies are needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-Adamantyl(4-nitrobenzyl)amine is a complex process that involves several steps. The synthesis process starts with the reaction of 2-Adamantanone with 4-nitrobenzyl chloride in the presence of a base to form 2-Adamantyl(4-nitrobenzyl)amine. The reaction is carried out under controlled conditions to ensure the purity and quality of the compound.
properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-3-1-11(2-4-16)10-18-17-14-6-12-5-13(8-14)9-15(17)7-12/h1-4,12-15,17-18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYWTNMOPKSGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-nitrophenyl)methyl]adamantan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)

![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)




![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)